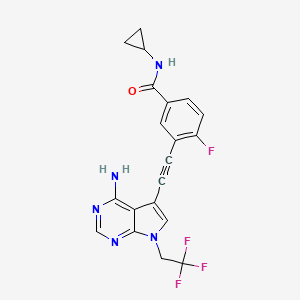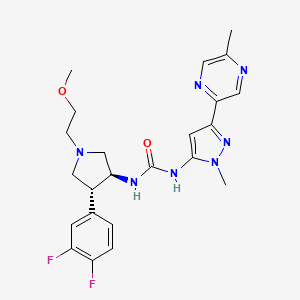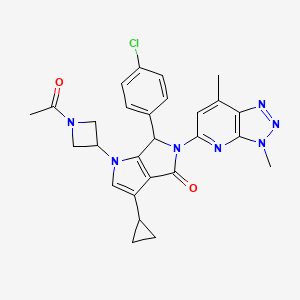
Pyrrolo-pyrrolone derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo-pyrrolone derivative 2 is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This compound is characterized by a fused ring system that includes both pyrrole and pyrrolone moieties, making it a versatile scaffold for the development of new materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo-pyrrolone derivative 2 typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of pyrrole derivatives with appropriate aldehydes and amines under controlled conditions. For instance, a reaction involving ethyl pyruvate, amines, and aldehydes in the presence of hexane at room temperature for 120 minutes has been reported .
Industrial Production Methods: Industrial production of this compound often employs environmentally friendly one-pot synthesis methods. These methods aim to minimize the use of hazardous solvents and reduce the number of synthetic steps, thereby improving yield and efficiency. Catalysts such as bis-triphenylphosphine palladium(II) chloride and copper(I) iodide are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo-pyrrolone derivative 2 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are facilitated by reagents like halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyrrolo-pyrrolone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrrolo-pyrrolone derivative 2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic dyes, conjugated polymers, and optoelectronic devices .
Mechanism of Action
The mechanism of action of pyrrolo-pyrrolone derivative 2 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Pyrrolopyrazine Derivatives: Known for their antimicrobial and kinase inhibitory activities.
Pyrrolone Derivatives: Exhibit significant biological activities, including antimicrobial and anticancer properties.
Pyrrolidinone Derivatives: Used in the synthesis of various pharmaceuticals and natural products.
Uniqueness: Pyrrolo-pyrrolone derivative 2 stands out due to its unique fused ring system, which provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C23H21ClN6O2 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-5-(3,7-dimethylbenzotriazol-5-yl)-N,1-dimethyl-4-oxo-6H-pyrrolo[3,4-b]pyrrole-3-carboxamide |
InChI |
InChI=1S/C23H21ClN6O2/c1-12-9-15(10-17-19(12)26-27-29(17)4)30-20(13-5-7-14(24)8-6-13)21-18(23(30)32)16(11-28(21)3)22(31)25-2/h5-11,20H,1-4H3,(H,25,31) |
InChI Key |
VQZKOWOEYPJMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=NN2C)N3C(C4=C(C3=O)C(=CN4C)C(=O)NC)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


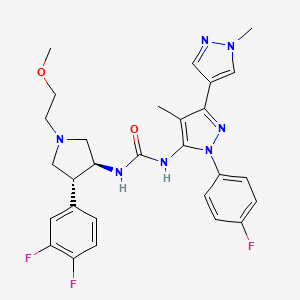
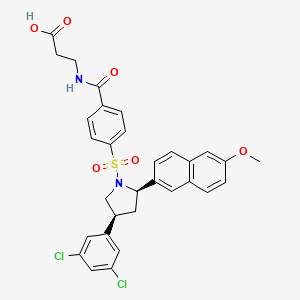
![4-(4-Chlorophenyl)-1-{[1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-1H-pyrrol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10836039.png)
![6-(3-Aminopiperidin-1-yl)-1-but-2-ynyl-3-[(7-chloroquinolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10836042.png)
![1-[4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea](/img/structure/B10836051.png)
![Pyrrolo[1,2-f]triazine derivative 2](/img/structure/B10836055.png)
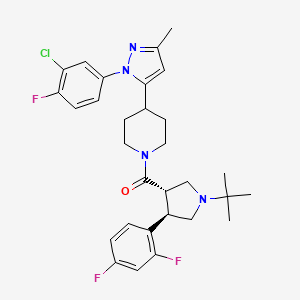
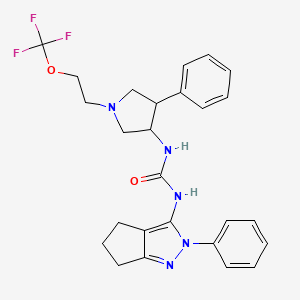
![Pyrrolo[2,3-d]pyrimidine derivative 31](/img/structure/B10836067.png)
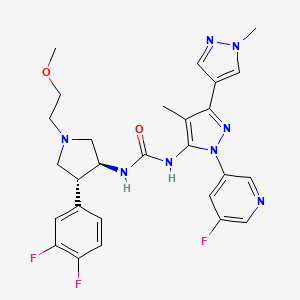
![Pyrrolo[2,3-d]pyrimidine derivative 33](/img/structure/B10836090.png)
